molecular formula C18H19N5O2 B11325475 2-(3,4-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

2-(3,4-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B11325475
M. Wt: 337.4 g/mol
InChI Key: NPOVFZUXEBZSGJ-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, a tetrazole ring, and a propanamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 3,4-dimethylphenol with an appropriate halogenated reagent (e.g., bromopropane) under basic conditions to form the phenoxy intermediate.

    Tetrazole Formation:

    Amide Bond Formation: The final step involves the coupling of the phenoxy intermediate with the tetrazole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-(3,4-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(3,4-DIMETHYLPHENOXY)PHENYL)ETHANONE: Shares the phenoxy group but lacks the tetrazole and amide functionalities.

    (2-([2-(3,4-DIMETHYLPHENOXY)ETHYL]THIO)-1H-BENZIMIDAZOL-1-YL)ACETIC ACID: Contains the phenoxy group and additional heterocyclic rings.

Uniqueness

2-(3,4-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE is unique due to the combination of its phenoxy, tetrazole, and amide groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C18H19N5O2/c1-12-4-9-17(10-13(12)2)25-14(3)18(24)20-15-5-7-16(8-6-15)23-11-19-21-22-23/h4-11,14H,1-3H3,(H,20,24)

InChI Key

NPOVFZUXEBZSGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)C

Origin of Product

United States

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